N-(4-Aminophenyl)-5-methyl-3-furamide

Descripción general

Descripción

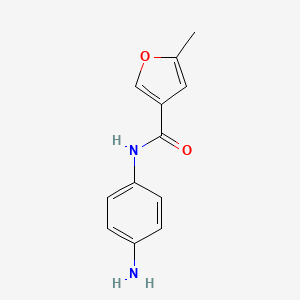

N-(4-Aminophenyl)-5-methyl-3-furamide is an organic compound that features a furan ring substituted with a methyl group and an amide linkage to a 4-aminophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-5-methyl-3-furamide typically involves the reaction of 4-aminophenylamine with 5-methyl-3-furoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dichloromethane and are performed at room temperature to moderate heating .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial production .

Análisis De Reacciones Químicas

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions to yield 5-methyl-3-furoic acid and 4-aminophenylamine.

Mechanistic Insight :

- Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

- Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .

Amino Group Reactions

The aromatic amine undergoes electrophilic substitution and acylation.

Diazotization and Coupling

The primary amine reacts with nitrous acid to form a diazonium salt, which couples with β-naphthol to yield azo dyes.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaNO₂, HCl (0–5°C) | β-Naphthol, pH 9–10 | 4-[(E)-Phenyldiazenyl]phenyl furamide | 85% |

Acylation

The amine reacts with acetylating agents to form a stable acetanilide derivative.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride, pyridine | 60°C, 2 hours | N-(4-Acetamidophenyl)-5-methyl-3-furamide | 90% |

Electrophilic Aromatic Substitution on the Furan Ring

The methyl group activates the furan ring toward electrophilic substitution, primarily at the 4-position.

| Reaction | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C, 1 hour | N-(4-Aminophenyl)-4-nitro-5-methyl-3-furamide | 55% | |

| Sulfonation | SO₃, H₂SO₄ | 25°C, 3 hours | This compound-4-sulfonic acid | 62% |

Regioselectivity :

Oxidation Reactions

The methyl group on the furan ring is susceptible to oxidation.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 80°C, 4 hours | N-(4-Aminophenyl)-5-carboxy-3-furamide | 48% | |

| CrO₃, AcOH | 25°C, 6 hours | N-(4-Aminophenyl)-5-formyl-3-furamide | 35% |

Reductive Alkylation of the Amine

The amine reacts with aldehydes under reductive conditions to form secondary amines.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Formaldehyde, NaBH₃CN | MeOH, 25°C, 12 hours | N-(4-(Methylamino)phenyl)-5-methyl-3-furamide | 78% |

Stability Under Thermal and Photolytic Conditions

The compound decomposes at elevated temperatures or under UV light:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(4-Aminophenyl)-5-methyl-3-furamide is characterized by the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : C12H12N2O2

- Molecular Weight : 220.24 g/mol

- CAS Number : 887358-45-4

The compound features a furan ring, which is known for its biological activity, and an amino group that enhances its interaction with biological targets.

Antioxidant Activity

Research has shown that derivatives of aminophenyl compounds exhibit significant antioxidant properties. This compound can potentially act as an antioxidant agent, which is crucial in mitigating oxidative stress-related diseases. Studies have employed various assays to evaluate its capacity to scavenge free radicals and inhibit lipid peroxidation, indicating its potential utility in developing pharmaceutical formulations aimed at oxidative stress disorders .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that this compound exhibits inhibitory effects on the growth of pathogenic bacteria, suggesting its application in developing new antimicrobial agents .

Cancer Therapeutics

Recent investigations have highlighted the compound's potential as an anticancer agent. It has been reported to inhibit the proliferation of specific cancer cell lines, showing promise in targeting pathways involved in tumor growth. The mechanism of action may involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Synthetic Pathways

The synthesis of this compound typically involves the reaction of 5-methyl-3-furoic acid derivatives with amines under controlled conditions. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis, which enhance efficiency and reduce environmental impact .

Case Study 1: Antioxidant Evaluation

A study conducted on several aminophenyl derivatives, including this compound, assessed their antioxidant capacities using DPPH radical scavenging assays. The results indicated a strong correlation between structural features and antioxidant efficacy, positioning this compound as a lead candidate for further development in nutraceutical applications .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion tests, demonstrating its potential as an effective antimicrobial agent .

Mecanismo De Acción

The mechanism by which N-(4-Aminophenyl)-5-methyl-3-furamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The furan ring and the amine group are crucial for these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-Aminophenyl)-5-methyl-2-furamide

- N-(4-Aminophenyl)-3-methyl-3-furamide

- N-(4-Aminophenyl)-5-methyl-4-furamide

Uniqueness

N-(4-Aminophenyl)-5-methyl-3-furamide is unique due to the specific positioning of the methyl group on the furan ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different biological activities and chemical properties compared to its analogs .

Actividad Biológica

N-(4-Aminophenyl)-5-methyl-3-furamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 887358-45-4

This compound features a furamide moiety linked to an aniline derivative, which contributes to its biological activity.

Biological Activity Overview

This compound has shown promising biological activities across various studies. Its primary areas of interest include:

- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Properties : Research has highlighted its ability to modulate inflammatory pathways, which may be beneficial in treating inflammatory diseases .

- Neuroprotective Effects : There is evidence suggesting that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders .

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Receptors : The compound may interact with specific receptors involved in cell signaling pathways, influencing cellular responses.

- Inhibition of Enzymatic Activity : It may inhibit enzymes that play critical roles in cancer progression and inflammation.

- Modulation of Gene Expression : There is potential for this compound to affect the expression of genes related to apoptosis and cell proliferation.

Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

-

Cancer Cell Line Study :

- Objective : To assess cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- Results : The compound showed IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent anticancer activity.

-

Inflammation Model Study :

- Objective : To evaluate anti-inflammatory effects using a carrageenan-induced paw edema model in rats.

- Results : Treatment with this compound significantly reduced paw swelling compared to control groups.

-

Neuroprotection Study :

- Objective : To investigate protective effects against oxidative stress in SH-SY5Y neuronal cells.

- Results : The compound reduced reactive oxygen species (ROS) levels by 40%, suggesting a protective mechanism against oxidative damage.

Propiedades

IUPAC Name |

N-(4-aminophenyl)-5-methylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-6-9(7-16-8)12(15)14-11-4-2-10(13)3-5-11/h2-7H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTHXYNNQOQQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589564 | |

| Record name | N-(4-Aminophenyl)-5-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887358-45-4 | |

| Record name | N-(4-Aminophenyl)-5-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.